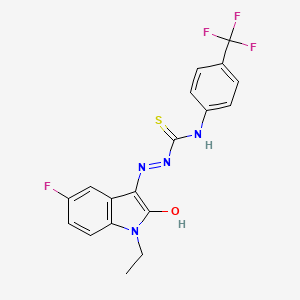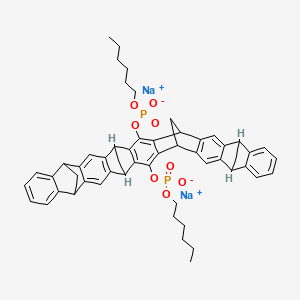
(Z)-p-cyano-|A-Cyanostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-p-cyano-|A-Cyanostilbene is an organic compound that belongs to the class of stilbenes, which are characterized by a 1,2-diphenylethylene structure. This compound is particularly notable for its cyano group (-CN) attached to the para position of one of the phenyl rings. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-p-cyano-|A-Cyanostilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide is derived from a p-cyanobenzyl bromide and the carbonyl compound is benzaldehyde. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired isomer in high purity.
化学反応の分析
Types of Reactions
(Z)-p-cyano-|A-Cyanostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Aminostilbenes.
Substitution: Various substituted stilbenes depending on the electrophile used.
科学的研究の応用
(Z)-p-cyano-|A-Cyanostilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用機序
The mechanism of action of (Z)-p-cyano-|A-Cyanostilbene involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Stilbene: The parent compound without the cyano group.
p-Methoxystilbene: A similar compound with a methoxy group (-OCH3) instead of a cyano group.
p-Nitrostilbene: A compound with a nitro group (-NO2) at the para position.
Uniqueness
(Z)-p-cyano-|A-Cyanostilbene is unique due to the presence of the cyano group, which significantly alters its electronic properties and reactivity compared to other stilbenes. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.
特性
分子式 |
C16H10N2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
4-[(Z)-1-cyano-2-phenylethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10+ |
InChIキー |
XDDAUUXKEGNGIY-MHWRWJLKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N |
正規SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


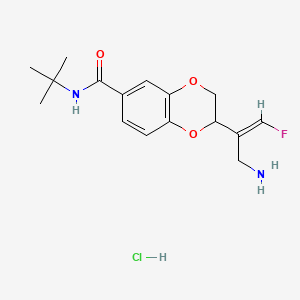
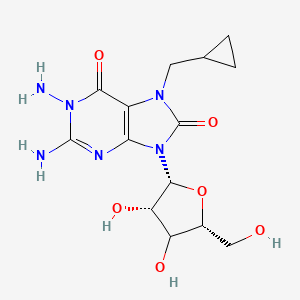


![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
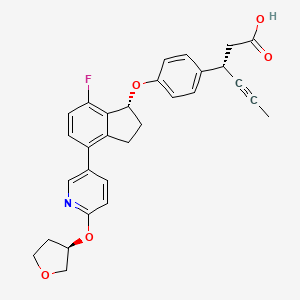
![4-Amino-1-(2-C-methyl-|A-D-ribofuranosyl)-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12409019.png)

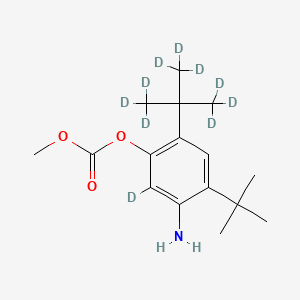
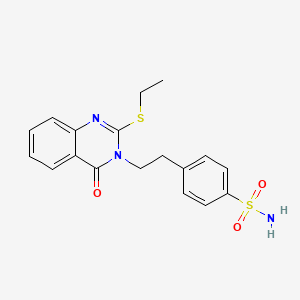
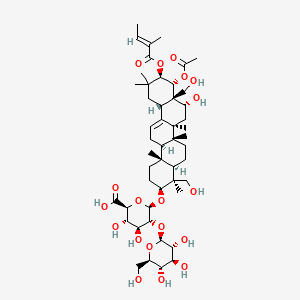
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)
